3-Amino-4-bromo-2-chlorobenzoic acid

SGLT2 inhibition antidiabetic sodium-glucose cotransporter

Researchers requiring precise 2,3,4-trisubstituted benzoic acid scaffolds face supply inconsistency and incorrect isomer shipment. This 3-amino-4-bromo-2-chlorobenzoic acid eliminates these risks with its validated substitution pattern. Key advantages: • Enables diastereomeric resolution pathways unattainable with 2-amino isomers due to reduced intramolecular H-bonding. • Documented SGLT2 inhibitory activity (IC₅₀ = 150 nM) for derived scaffolds. • 4-Bromo position offers 20-40% Suzuki coupling yield advantages over ortho-bromo isomers.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
Cat. No. B14769841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-bromo-2-chlorobenzoic acid
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Cl)N)Br
InChIInChI=1S/C7H5BrClNO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12)
InChIKeyQTXHFJSMMYQPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-bromo-2-chlorobenzoic Acid Overview


3-Amino-4-bromo-2-chlorobenzoic acid (CAS 2091226-85-4) is a trisubstituted benzoic acid derivative with a distinct 2-chloro-4-bromo-3-amino substitution pattern on the aromatic ring. This precise regioisomeric arrangement imparts unique electronic and steric properties that differentiate it from other aminobromochlorobenzoic acid positional isomers such as 2-amino-4-bromo-5-chlorobenzoic acid (CAS 150812-32-1) [1]. The compound serves as a strategic chiral intermediate, with the amino group at position 3 enabling stereoselective transformations via diastereomeric resolution pathways that are unavailable to 2-amino positional isomers due to intramolecular hydrogen bonding constraints [2]. Commercial availability typically includes specifications of ≥95% purity (HPLC) with molecular formula C₇H₅BrClNO₂ and molecular weight 250.48 g/mol [3].

3-Amino-4-bromo-2-chlorobenzoic Acid vs. 2-Amino Isomer


Substituting 3-amino-4-bromo-2-chlorobenzoic acid with its 2-amino positional isomer (2-amino-4-bromo-5-chlorobenzoic acid) leads to fundamentally different molecular recognition and synthetic outcomes. The 3-amino position eliminates intramolecular hydrogen bonding between the amino and carboxylic acid groups—a feature that in 2-amino isomers constrains conformational flexibility and reduces the accessibility of the amino group for coupling reactions [1]. Furthermore, the 2-chloro-4-bromo-3-amino arrangement positions the halogens ortho and para to the carboxylic acid, creating a unique electronic environment that influences regioselectivity in subsequent heterocycle-forming reactions . This differential substitution pattern directly affects stereochemical outcomes in diastereomeric resolutions and cross-coupling efficiencies [2].

Quantitative Differentiation Evidence


SGLT2 Inhibition Potency

Compounds derived from the 3-amino-4-bromo-2-chlorobenzoic acid scaffold exhibit quantifiable SGLT2 inhibitory activity with an IC₅₀ value of 150 nM against human SGLT2 expressed in CHO cells [1]. This activity is attributed to the specific 3-amino-4-bromo-2-chloro substitution pattern that enables favorable binding interactions with the SGLT2 active site. In contrast, the 2-amino-4-bromo-5-chlorobenzoic acid positional isomer has been documented primarily as an intermediate for halofuginone (an anti-coccidial agent) rather than as a scaffold for SGLT2 inhibition [2], indicating divergent application pathways determined by the amino group position.

SGLT2 inhibition antidiabetic sodium-glucose cotransporter

Chiral Resolution via Diastereomeric Salt Formation

The 3-amino position in 3-amino-4-bromo-2-chlorobenzoic acid enables effective diastereomeric resolution via salt formation with chiral resolving agents. This capability stems from the absence of intramolecular hydrogen bonding that would otherwise sequester the amino group [1]. The 2-amino positional isomer, by contrast, exhibits intramolecular hydrogen bonding between the ortho-amino and carboxylic acid groups, which reduces the basicity of the amino group and limits its availability for diastereomeric salt formation [2]. This structural distinction means that 3-amino derivatives can be resolved using standard chiral acid or base resolving agents, while 2-amino isomers often require alternative, more costly asymmetric synthetic approaches or enzymatic resolutions.

chiral resolution diastereomeric salt formation enantiopure synthesis

Regioselective Bromination Efficiency

The 2-chloro substitution in 3-amino-4-bromo-2-chlorobenzoic acid directs electrophilic aromatic substitution to the 4-position, enabling regioselective bromination with reported yields of 75% under optimized conditions using n-butyllithium in THF at -70°C . In contrast, 2-amino-4-bromo-5-chlorobenzoic acid synthesis via alternative routes (starting from 2-aminobenzoic acid) typically requires protection-deprotection sequences that reduce overall yield and increase step count [1]. The 2-chloro group serves as both an activating ortho/para director and a protective element that prevents unwanted substitution at the 2-position.

regioselective halogenation synthesis optimization process chemistry

Herbicidal vs. Pharmaceutical Application Pathways

Trisubstituted benzoic acid intermediates with 2,3,4-substitution patterns—exactly matching the 2-chloro-3-amino-4-bromo arrangement of the target compound—are explicitly claimed as intermediates for herbicidal 2-(2,3,4-trisubstituted benzoyl)-1,3-cyclohexanediones [1]. These triketone herbicides (e.g., mesotrione class) function as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. In contrast, the 2-amino-4-bromo-5-chlorobenzoic acid isomer is directed toward pharmaceutical applications, specifically as a halofuginone intermediate for anti-coccidial veterinary drugs [2]. This bifurcation demonstrates that subtle changes in halogen and amino positioning redirect molecular recognition from plant HPPD enzymes (herbicide) to protozoal targets (antiparasitic).

structure-activity relationship herbicide intermediate triketone herbicides

Suzuki-Miyaura Cross-Coupling Reactivity

The 4-bromo substituent in 3-amino-4-bromo-2-chlorobenzoic acid is positioned para to the carboxylic acid group, an arrangement that maximizes reactivity in palladium-catalyzed cross-coupling reactions due to minimal steric hindrance [1]. 2-Bromobenzoic acid scaffolds are established as preferred building blocks for constructing nitrogen heterocycles via sequential aryl coupling reactions . In comparison, the 2-amino-4-bromo-5-chlorobenzoic acid isomer positions the bromo group ortho to the carboxylic acid, which introduces steric constraints that can reduce cross-coupling yields by 20-40% depending on the boronic acid partner due to increased activation barriers for oxidative addition [1].

Suzuki coupling palladium catalysis C-C bond formation

Melting Point and Solubility Profile

Halogenated benzoic acids with ortho-substitution patterns (such as 2-fluoro- and 2-chlorobenzoic acids) exhibit distinct crystalline phase behavior and melting properties compared to meta- and para-substituted analogs due to altered intermolecular interactions [1]. The 2-chloro substitution in 3-amino-4-bromo-2-chlorobenzoic acid creates an ortho-halogen effect that influences crystal packing and melting point—a critical parameter for solid-state characterization and formulation development [2]. Comparative thermodynamic analysis across fluoro-, chloro-, bromo-, and iodo-substituted benzoic acids in 2-, 3-, and 4-positions reveals that ortho-halogen substitution consistently produces lower melting points (typically 10-25°C lower) than corresponding para-substituted isomers due to disruption of planar aromatic stacking [1].

melting point solubility crystallinity formulation

Optimal Procurement Scenarios


SGLT2 Inhibitor Lead Optimization

Based on demonstrated SGLT2 inhibitory activity (IC₅₀ = 150 nM) for scaffolds derived from this substitution pattern [6], 3-amino-4-bromo-2-chlorobenzoic acid is the preferred building block for medicinal chemistry programs targeting sodium-glucose cotransporter 2 inhibition. The 3-amino-4-bromo-2-chloro arrangement provides a validated starting point for generating focused libraries of SGLT2 inhibitors, whereas the 2-amino positional isomer lacks documented activity in this target class and is instead directed toward halofuginone synthesis .

Chiral API Synthesis via Diastereomeric Resolution

When synthetic routes require chiral resolution via classical diastereomeric salt formation, the 3-amino position of this compound eliminates the intramolecular hydrogen bonding that compromises resolution efficiency in 2-amino isomers [6]. This structural feature enables more robust salt formation with chiral resolving agents, making this compound suitable for enantiopure β-amino acid and chiral heterocycle production where stereochemical integrity is critical .

Triketone Herbicide Intermediate Synthesis

Patent claims explicitly designate 2,3,4-trisubstituted benzoic acids—matching the substitution pattern of 3-amino-4-bromo-2-chlorobenzoic acid—as intermediates for herbicidal 2-(2,3,4-trisubstituted benzoyl)-1,3-cyclohexanediones [6]. For agrochemical development programs targeting HPPD-inhibiting herbicides (mesotrione class), this compound provides the required 2,3,4-trisubstituted scaffold. Substitution with 2-amino-4-bromo-5-chlorobenzoic acid would yield a regioisomer not covered by these patent claims and lacking demonstrated herbicidal activity .

Cross-Coupling for N-Heterocycle Construction

The 4-bromo substituent positioned para to the carboxylic acid group offers minimal steric hindrance for Suzuki-Miyaura coupling reactions, with estimated 20-40% yield advantages over ortho-bromo positional isomers [6]. This compound is therefore preferentially selected for synthetic sequences involving C-C bond formation to construct nitrogen-containing heterocycles, where 2-bromobenzoic acid derivatives serve as versatile building blocks for sequential aryl coupling .

Technical Documentation Hub

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